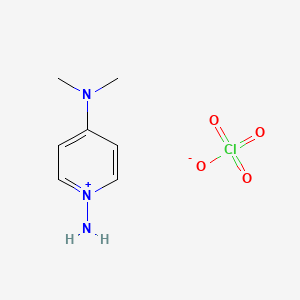![molecular formula HO10P3-4 B14496197 [[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate CAS No. 64448-74-4](/img/structure/B14496197.png)
[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of [[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate typically involves the reaction of α-alumina with phosphoric acid in a molar ratio of 0.5 to 0.2 . The mixture is subjected to micro-fire heating to dehydrate and form the initial product . This product is then heated in an electric furnace at temperatures ranging from 300 to 350°C in an atmosphere with high water vapor pressure to induce polymerization . The final product is obtained after cooling .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The raw materials, α-alumina and phosphoric acid, are mixed and heated to initiate the reaction . The process is carefully controlled to ensure the desired product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, which facilitate the oxidation and reduction processes . The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphate compounds, while reduction reactions can produce various aluminium phosphates .
Aplicaciones Científicas De Investigación
[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which [[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate exerts its effects involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which enhances its catalytic properties . Additionally, its ability to form protective films on metal surfaces makes it an effective anti-corrosion agent .
Comparación Con Compuestos Similares
Similar Compounds
Aluminium dihydrogen triphosphate: Similar in structure and properties, but with different applications.
Aluminium phosphate dihydrate: Another related compound with distinct uses.
Uniqueness
[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate is unique due to its high stability, resistance to acids, and ability to form protective films on metal surfaces . These properties make it particularly valuable in industrial applications where durability and protection are essential .
Propiedades
Número CAS |
64448-74-4 |
|---|---|
Fórmula molecular |
HO10P3-4 |
Peso molecular |
253.92 g/mol |
Nombre IUPAC |
[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-4 |
Clave InChI |
UNXRWKVEANCORM-UHFFFAOYSA-J |
SMILES canónico |
OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
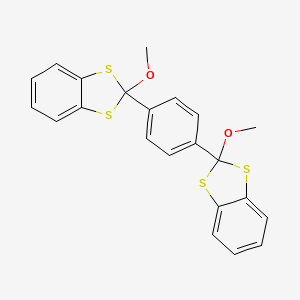
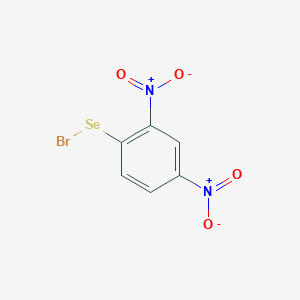


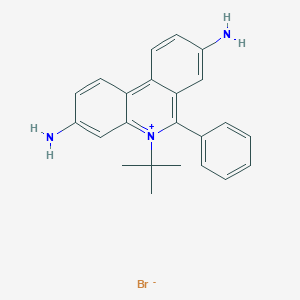
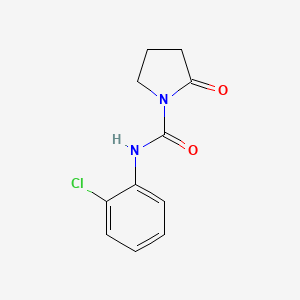
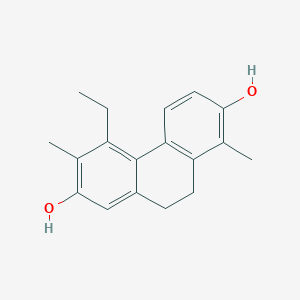
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)

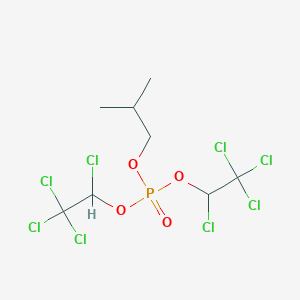
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)
